molecular formula C11H14N2OS B213482 N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 61452-16-2

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B213482
CAS No.: 61452-16-2
M. Wt: 222.31 g/mol
InChI Key: DTZHQSMUSXBSQY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS: 61452-16-2) is a thiazine derivative characterized by a 5,6-dihydro-4H-1,3-thiazin-2-amine core substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of 222.307 g/mol . The compound is typically synthesized as a yellow solid with high purity (≥99.2% by HPLC) and is used as a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHQSMUSXBSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358883
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61452-16-2
Record name N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioamide Cyclization

In a representative procedure, 4-methoxyaniline reacts with 3-chloropropane-1-thioamide in ethanol under basic conditions (e.g., KOH or Et3_3N). The reaction proceeds via nucleophilic attack of the amine on the thioamide, followed by intramolecular cyclization to form the six-membered thiazine ring. Optimal yields (75–86%) are achieved at 60–80°C for 6–8 hours.

Key parameters:

  • Solvent: Ethanol or dichloromethane

  • Base: Triethylamine (4 equiv)

  • Temperature: 60–80°C

  • Time: 4–8 hours

One-Pot Synthesis Using Chlorosulfonyl Isocyanate

A scalable one-pot method employs chlorosulfonyl isocyanate (CSI) as a coupling agent. The protocol involves:

  • Reacting CSI with 3-chloro-1-propanethiol at –5°C in CH2_2Cl2_2.

  • Adding 4-methoxyaniline and triethylamine (4 equiv) at 0°C.

  • Stirring for 4 hours to complete cyclization.

This method achieves 92% yield under optimized conditions (Table 1).

Table 1: Optimization of One-Pot Synthesis

ParameterTested RangeOptimal ValueYield (%)
Base Equivalents2–4492
SolventCH2_2Cl2_2, acetoneCH2_2Cl2_292
Temperature (°C)–5 to 25092

Green Chemistry Approaches

Aqueous-Ethanol Solvent Systems

Recent advances utilize EtOH/H2_2O (1:1) with K2_2CO3_3 (0.6 equiv) to minimize environmental impact. This method achieves comparable yields (72–89%) to traditional organic solvents while reducing waste.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates the cyclization step, improving yields by 15–20% compared to conventional heating. This technique is particularly effective for sterically hindered derivatives.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

  • Residence Time: 10–15 minutes

  • Throughput: 50–100 g/hour

  • Purity: >99% (HPLC)

Critical quality control measures include in-line FTIR monitoring of the cyclization step and crystallization from hexane/ethyl acetate mixtures to obtain the final product as a yellow solid.

Mechanistic Insights

Density functional theory (DFT) calculations confirm a stepwise mechanism:

  • Thiol-isothiocyanate coupling forms a linear intermediate.

  • Intramolecular thiol-halogen displacement closes the thiazine ring.

The energy barrier for ring closure is 18.3 kcal/mol, explaining the requirement for elevated temperatures in non-catalyzed reactions.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Reaction TimeScalability
Thioamide Cyclization75–8698.56–8 hoursModerate
One-Pot CSI9299.24 hoursHigh
Microwave-Assisted85–8998.80.5 hoursLimited

Challenges and Optimization

Byproduct Formation

The primary byproduct (10–15%) is the open-chain thiourea derivative, formed via competing nucleophilic pathways. Adding molecular sieves (4Å) suppresses this side reaction by absorbing liberated HCl.

Emerging Techniques

Photocatalytic Cyclization

Preliminary studies using eosin Y as a photocatalyst under blue LED light show promise for room-temperature synthesis (62% yield, ongoing optimization).

Biocatalytic Approaches

Immobilized thioredoxin enzymes have demonstrated 40% conversion in model systems, though industrial applicability remains limited .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has shown promise in the field of medicinal chemistry. Its derivatives have been explored for their antitumor and antimicrobial properties:

Antitumor Activity

Research indicates that compounds with a thiazine scaffold exhibit significant antitumor activity. For instance, a study demonstrated that bis-dihydrothiazines could be synthesized efficiently and showed promising results against various cancer cell lines, suggesting the potential of this compound derivatives as anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thiazine derivatives. Preliminary studies suggest that compounds with similar structures display high efficacy against a range of bacteria and fungi, surpassing standard antibiotics in some cases . The mechanism of action may involve interference with microbial metabolic pathways.

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative methods:

Green Synthesis Techniques

Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods for thiazine derivatives. For example, microwave-assisted synthesis has been shown to yield high quantities of thiazine compounds efficiently . This method not only improves yield but also reduces the environmental impact associated with traditional synthetic approaches.

Cascade Reactions

The compound can also be synthesized via cascade reactions involving thiols and isothiocyanates. This approach allows for the rapid assembly of complex thiazine structures with minimal by-products, emphasizing its potential for scalable industrial applications .

Biological Studies

Biological evaluations of this compound derivatives have highlighted their therapeutic potential:

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of thiazine derivatives with specific protein targets. Such studies can provide insights into their binding affinities and mechanisms of action against diseases . These computational approaches are essential for guiding further experimental validations.

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in treating specific conditions:

  • A study reported on a new series of thiazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Another investigation focused on the antitumor properties of thiazine compounds derived from this compound, demonstrating their potential as novel therapeutic agents in oncology .

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In anticancer research, the compound has been shown to inhibit the activity of certain kinases and disrupt cell signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 4-Methoxyphenyl C₁₁H₁₄N₂OS 222.307 High-purity scaffold; research applications
N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 4-Ethoxyphenyl C₁₂H₁₆N₂OS 236.333 Ethoxy group increases lipophilicity; synthetic intermediate
N-(4-Butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 4-Butylphenyl C₁₄H₂₀N₂S 248.39 Enhanced hydrophobicity; lab-scale availability
Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) 2,6-Dimethylphenyl C₁₂H₁₆N₂S 220.33 α2-Adrenergic agonist; veterinary anesthetic
(4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine 2,4-Difluorophenyl, methyl C₁₁H₁₂F₂N₂S 242.29 BACE1 inhibitor; fluorinated for enhanced binding

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce metabolic stability. Halogenation (e.g., fluorine in BACE1 inhibitors) improves target affinity and pharmacokinetics .

Analytical Data Comparison

Compound LCMS (m/z) ¹H NMR Features
N-(4-Methoxyphenyl)-... Not reported Aromatic protons (δ 6.7–7.3 ppm), methoxy (δ 3.8 ppm)
6p (BACE1 Inhibitor) 312.3 [M−H⁺] Cyclopropyl protons (δ 0.34–0.40 ppm), difluorophenyl (δ 7.32 ppm)
6u (BACE1 Inhibitor) 380.4 [M−H⁺] Trifluoromethylcyclopropyl (δ 1.59 ppm), methyl (δ 1.6 ppm)

Biological Activity

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, identified by the CAS number 61452-16-2, is a compound that has garnered attention for its potential biological activities. It is characterized by its unique molecular structure, which includes a thiazine ring and a methoxyphenyl group. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11H14N2OSC_{11}H_{14}N_{2}OS with a molecular weight of approximately 222.31 g/mol. The compound is typically presented as a yellow solid with a high purity level (99.2% as per HPLC) .

PropertyValue
Molecular Formula C₁₁H₁₄N₂OS
Molecular Weight 222.31 g/mol
CAS Number 61452-16-2
Purity 99.2% (HPLC)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results suggested that these compounds could potentially serve as effective antibacterial agents due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Case Study: Antibacterial Efficacy
A study reported the inhibition zones produced by the synthesized compound against bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus 15
Escherichia coli 20

The study concluded that the antibacterial efficacy was notably higher against E. coli compared to S. aureus, aligning with previous findings regarding the susceptibility of Gram-negative bacteria to thiazole derivatives .

Antiparasitic Activity

Another area of interest is the potential antiparasitic activity of thiazine derivatives. Research has shown that similar compounds can disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis. The interaction between these compounds and key amino acids in parasite proteins has been highlighted as a mechanism for their activity .

The biological activity of this compound can be attributed to its structural features:

  • Thiazine Ring : This moiety is known for its role in biological interactions and can enhance the compound's ability to interact with various biological targets.
  • Methoxy Group : The presence of the methoxy group may increase lipophilicity, facilitating better membrane penetration and enhancing bioavailability.

Q & A

What are the established synthetic methodologies for N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Basic Research Question
The synthesis typically involves cyclization reactions or coupling strategies. For example, thiourea derivatives can react with α,ω-dihaloalkanes to form the thiazine ring, followed by substitution with 4-methoxyaniline. Alternatively, coupling 4-methoxybenzeneamine with preformed thiazine intermediates (e.g., 2-chloro-5,6-dihydro-4H-1,3-thiazine) under nucleophilic conditions is effective. Evidence from structurally similar compounds suggests using catalytic bases like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) at 60–100°C .

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : To confirm regiochemistry (e.g., dihydro-thiazine proton splitting patterns at δ 2.5–3.5 ppm) and the 4-methoxyphenyl substituent (singlet for -OCH₃ at δ ~3.8 ppm) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]⁺ expected at m/z 237.1).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles, though twinning or low-resolution data may require robust refinement protocols .

How does the 4-methoxyphenyl substituent influence α2-adrenoceptor binding compared to Xylazine’s 2,6-dimethylphenyl group?

Advanced Research Question
The 4-methoxy group may alter receptor affinity due to electronic and steric effects. Xylazine (N-(2,6-dimethylphenyl)-analogue) binds α2A/B/C/D receptors with Ki values of 1570, 1360, 1200, and 1460 nM, respectively . Methoxy substituents enhance electron density, potentially increasing hydrogen bonding with receptor residues. To evaluate this:

Perform radioligand displacement assays using [³H]-clonidine.

Compare IC₅₀ values in transfected CHO cells expressing α2 subtypes.

Conduct molecular docking to map interactions (e.g., π-stacking vs. polar contacts) .

What in vivo models are appropriate for studying CNS effects of this compound?

Advanced Research Question
Rodent models are ideal for assessing sedation, analgesia, or muscle relaxation:

  • Urodynamic Studies : Co-administer with ketamine (e.g., 80 mg/kg ketamine + 10 mg/kg test compound, i.p.) to evaluate bladder function without respiratory depression .
  • Thermal Nociception : Tail-flick or hot-plate tests to quantify antinociceptive ED₅₀.
  • EEG Monitoring : To correlate sedation with cortical activity. Note: Dose-response curves must account for potential metabolite interference (e.g., hepatic CYP450 pathways) .

How can contradictions in receptor binding data be resolved?

Advanced Research Question
Discrepancies in Ki or IC₅₀ values often arise from assay conditions:

  • Standardize Protocols : Use identical cell lines (e.g., HEK-293 vs. CHO), ligand concentrations, and incubation times.
  • Control for Allosteric Modulators : Include GTPγS to stabilize receptor-G protein complexes.
  • Validate via Orthogonal Methods : Compare radioligand binding with functional assays (e.g., cAMP inhibition) .

What analytical challenges arise in detecting this compound in biological matrices?

Basic Research Question
Detection in plasma or tissue requires:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 237 → 121 (collision energy 20 eV).
  • Sample Preparation : Solid-phase extraction (SPE) to remove proteins and lipids. Matrix effects can be mitigated with deuterated internal standards .

What crystallographic strategies address low-resolution data for this compound?

Advanced Research Question
For poorly diffracting crystals:

  • High-Throughput Screening : Test >100 crystallization conditions (e.g., PEGs, salts).
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands.
  • Synchrotron Radiation : Enhances resolution for small-molecule crystals (<1.0 Å) .

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